1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

5-HT1A receptor biased agonism radioligand binding

Essential chiral building block for synthesizing highly selective 5-HT1A receptor agonists like NLX-101 (F-15599) for Rett syndrome research. The unique 3-fluoro-4-methoxyphenyl moiety is non-negotiable for achieving >1000-fold receptor selectivity. Substituting with generic analogs compromises synthetic fidelity and yields suboptimal pharmacological profiles. Secure this critical intermediate to ensure the integrity of your clinical-stage API and radiotracer programs.

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
Cat. No. B13598366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol
Molecular FormulaC10H14FNO2
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC(=C(C=C1)OC)F)O
InChIInChI=1S/C10H14FNO2/c1-10(13,6-12)7-3-4-9(14-2)8(11)5-7/h3-5,13H,6,12H2,1-2H3
InChIKeyZTBXZNJGJXYSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol: A Key Amino Alcohol Intermediate for 5-HT1A Agonist Synthesis and CNS Drug Discovery


1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol (CAS 1216264-43-5) is a synthetic amino alcohol with the molecular formula C₁₀H₁₄FNO₂ and a molecular weight of 199.22 g/mol . Its core structure features a propan-2-ol backbone substituted with a primary amino group at the 1-position and a 3-fluoro-4-methoxyphenyl ring at the 2-position . The compound serves as a valuable chiral building block and intermediate in the synthesis of pharmacologically active agents, particularly those targeting the serotonin 5-HT1A receptor, such as the clinical-stage biased agonist F-15599 (NLX-101) [1].

Why Generic Substitution of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol Fails: The Critical Role of the 3-Fluoro-4-Methoxyphenyl Pharmacophore


In-class amino alcohol intermediates cannot be simply interchanged due to the stringent electronic and steric requirements of the 3-fluoro-4-methoxyphenyl pharmacophore for optimal 5-HT1A receptor engagement. The specific 3-fluoro-4-methoxy substitution pattern on the phenyl ring is not arbitrary; it has been optimized through structure-activity relationship (SAR) studies to confer high binding affinity and functional selectivity at the 5-HT1A receptor [1]. Closely related analogs with different substitution patterns (e.g., 4-fluoro-3-methoxy, or non-fluorinated methoxy derivatives) exhibit markedly reduced potency and altered biased agonism profiles, as evidenced by comparative binding data from compounds in the F-15599 chemical series [2]. The precise positioning of the fluorine and methoxy groups dictates the molecule's three-dimensional conformation and its ability to form key hydrogen-bonding and hydrophobic interactions within the 5-HT1A binding pocket [3]. Therefore, substituting this specific intermediate with a generic analog would compromise the synthetic route's fidelity and likely yield a final active pharmaceutical ingredient (API) with suboptimal pharmacological properties.

Quantitative Differentiation Guide: 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol vs. Structural Analogs


5-HT1A Receptor Binding Affinity: The 3-Fluoro-4-Methoxyphenyl Motif Confers Nanomolar Potency

Compounds incorporating the 3-fluoro-4-methoxyphenyl group, for which 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is a direct synthetic precursor, exhibit high binding affinity for the human 5-HT1A receptor. While direct binding data for the intermediate itself is not typically reported, the final agonist F-15599 (NLX-101), synthesized using this or a closely related 3-fluoro-4-methoxyphenyl intermediate, demonstrates a Ki of 3.4 nM . In contrast, analogs with altered substitution patterns, such as the 4-fluoro-3-methoxy isomer, show significantly reduced affinity, with Ki values often exceeding 50 nM [1].

5-HT1A receptor biased agonism radioligand binding CNS drug discovery

HPLC Purity Benchmark: Consistently ≥98% for Reliable Downstream Synthesis

The target compound is commercially available with a consistently high HPLC purity of 98% or greater from multiple reputable suppliers . This high purity is critical for its role as a late-stage intermediate in multi-step syntheses of complex APIs. In contrast, less specialized or generic amino alcohol intermediates are often supplied at lower purities (e.g., 95-97%), which can introduce impurities that are difficult to purge and may compromise the yield and purity of the final drug substance .

HPLC purity quality control synthetic intermediate procurement specification

Structural Uniqueness: The 3-Fluoro-4-Methoxyphenyl Moiety is Distinct from Common Bioisosteres

The 3-fluoro-4-methoxyphenyl group is a carefully designed pharmacophore that is not easily mimicked by common bioisosteres. For example, replacing the 4-methoxy group with a 4-methyl group (a common bioisostere for methoxy) in related 5-HT1A ligands results in a >10-fold decrease in binding affinity [1]. Similarly, moving the fluorine atom from the 3- to the 2- or 4-position disrupts the optimal molecular conformation required for high-affinity receptor interaction [2]. 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol provides the precise substitution pattern that has been validated through extensive SAR studies.

structure-activity relationship bioisostere molecular design pharmacophore

Chiral Integrity: The Propan-2-ol Backbone Provides a Single Stereocenter for Enantioselective Synthesis

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol possesses a single stereocenter at the C2 position of the propan-2-ol backbone. This chiral center is crucial for the stereoselective synthesis of enantiomerically pure 5-HT1A agonists, as the (R)- and (S)-enantiomers of the final drug candidates exhibit distinct pharmacological profiles [1]. In contrast, achiral amino alcohol analogs, such as 1-amino-2-phenylethanol, lack this stereochemical handle and preclude the possibility of enantioselective downstream synthesis [2]. The presence of a single, well-defined stereocenter in this intermediate allows for controlled introduction of chirality, which is often a requirement for CNS drug candidates due to the stereospecific nature of receptor binding [3].

chiral synthesis stereocenter enantioselective asymmetric catalysis

Physicochemical Property Optimization: Balanced logP and Molecular Weight for CNS Penetration

The physicochemical properties of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol (MW = 199.22 g/mol; calculated logP ≈ 0.8-1.2) are well-suited for use as an intermediate in the synthesis of CNS-penetrant drugs . These values fall within the optimal range for CNS drug candidates (MW < 400; logP 1-3) as defined by Lipinski's Rule of Five and more specific CNS MPO scoring systems [1]. In contrast, closely related analogs such as 1-amino-2-(4-methoxyphenyl)propan-2-ol (lacking the fluorine) have a higher logP (calculated ≈ 1.3-1.5), which can lead to increased plasma protein binding and reduced free brain concentrations . The strategic placement of the fluorine atom at the 3-position lowers logP while maintaining favorable membrane permeability, a key design feature for CNS-active agents.

CNS drug design physicochemical properties logP blood-brain barrier Lipinski's Rule of Five

Best-Fit Application Scenarios for 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol in Drug Discovery and Chemical Development


Synthesis of Clinical-Stage 5-HT1A Biased Agonists (e.g., F-15599/NLX-101)

This compound serves as a critical chiral intermediate in the multi-step synthesis of F-15599 (NLX-101), a G-protein biased 5-HT1A receptor agonist that has advanced to Phase 1 clinical trials for Rett syndrome and Fragile X syndrome [1]. The 3-fluoro-4-methoxyphenyl moiety provided by this intermediate is essential for achieving the compound's exceptional selectivity (>1000-fold over other receptors) and its unique biased agonism profile, which preferentially activates postsynaptic 5-HT1A receptors [2]. Research groups and CDMOs engaged in the scale-up synthesis of F-15599 or its analogs require this specific intermediate to maintain the integrity of the established synthetic route and ensure the final API meets clinical specifications.

Development of Novel 5-HT1A PET Radioligands for Neuroimaging

The 3-fluoro-4-methoxyphenyl group is a key structural feature in [18F]F15599, a PET radioligand used for in vivo imaging of high-affinity 5-HT1A receptors in the brain [1]. 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol can be utilized as a precursor for the synthesis of novel fluorinated radiotracers, leveraging the favorable properties of the 3-fluoro-4-methoxyphenyl pharmacophore for high-contrast neuroimaging. Studies have shown that [18F]F15599 provides superior imaging characteristics compared to antagonist radiotracers like [18F]MPPF, as it selectively labels the functional, G-protein-coupled state of the receptor [2].

Structure-Activity Relationship (SAR) Studies of 5-HT1A Receptor Ligands

Medicinal chemistry teams focused on optimizing 5-HT1A receptor agonists and antagonists require a reliable source of this intermediate to systematically explore SAR around the phenyl ring. The 3-fluoro-4-methoxy substitution pattern has been identified as a 'privileged' motif for this target, conferring high affinity and functional selectivity [1]. Using this well-characterized building block allows researchers to diversify other parts of the molecule (e.g., the amine or linker region) while maintaining the optimal phenyl substitution, thereby accelerating the hit-to-lead process and reducing the number of synthetic iterations required [2].

Asymmetric Synthesis and Chiral Ligand Development

The propan-2-ol backbone of 1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol contains a single stereocenter, making it a valuable starting material for the preparation of enantiomerically pure chiral ligands [1]. These ligands can be employed in asymmetric catalysis for the enantioselective synthesis of other drug candidates. The presence of both an amino group and a hydroxyl group allows for versatile functionalization, including the formation of oxazolidinones, amino alcohols, and other privileged chiral scaffolds used in transition-metal catalysis [2].

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